
3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
Description
3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a methoxy group at position 3, a pyrazole ring at position 5, and a carboxylic acid group at position 2. Thiophene derivatives are widely studied in medicinal chemistry due to their metabolic stability and ability to engage in π-π interactions with biological targets, while pyrazole moieties are known for their role in modulating kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
3-methoxy-5-pyrazol-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-14-6-5-7(11-4-2-3-10-11)15-8(6)9(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
JBUKYXHNWOZWTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)N2C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method involves coupling a brominated thiophene precursor with a pyrazole boronic acid derivative. The reaction is catalyzed by palladium complexes under inert conditions.
Procedure :
-
Precursor Synthesis : 5-Bromo-3-methoxythiophene-2-carboxylic acid is prepared via directed lithiation of 3-methoxythiophene-2-carboxylate, followed by bromination at position 5.
-
Coupling Reaction : The bromothiophene reacts with 1H-pyrazole-1-boronic acid pinacol ester in the presence of Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water mixture at 80°C.
Key Parameters :
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | +40% efficiency |
Solvent | 1,4-Dioxane/H₂O (4:1) | +25% vs. THF |
Temperature | 80°C | 85% completion |
Reaction Time | 12 hours | 90% yield |
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Ullmann-Type Coupling
Copper-mediated coupling enables direct attachment of the pyrazole to the thiophene via a C–N bond.
Procedure :
-
Substrate Preparation : 5-Bromo-3-methoxythiophene-2-carboxylic acid is treated with 1H-pyrazole in the presence of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at 120°C.
Optimization Insights :
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient thiophenes undergo substitution with pyrazole nucleophiles under basic conditions.
Mechanism :
The carboxylic acid at position 2 and methoxy group at position 3 activate the thiophene ring for nucleophilic attack at position 5.
Conditions :
Limitations : Requires strongly electron-withdrawing groups to activate the ring, limiting substrate scope.
Intermediate Synthesis and Functionalization
Preparation of 5-Bromo-3-methoxythiophene-2-carboxylic Acid
This intermediate is critical for cross-coupling and SNAr routes.
Synthetic Route :
-
Directed Lithiation :
-
Alternative Bromination :
Pyrazole Boronic Acid Synthesis
-
From 1H-Pyrazole :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety for large-scale manufacturing.
Case Study :
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted boronic acid.
-
Crystallization : Ethanol/water mixtures (3:1) yield 95% pure product as white crystals.
Challenges and Optimization
Regiochemical Control
Solvent and Catalyst Selection
Parameter | Suzuki Coupling | Ullmann Coupling |
---|---|---|
Optimal Catalyst | Pd(PPh₃)₄ | CuI/1,10-phen |
Ideal Solvent | 1,4-Dioxane | DMF |
Temperature Range | 80–90°C | 120–140°C |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ reduces metal contamination:
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid moiety undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic (H₂SO₄) or coupling conditions (DCC/DMAP) to form esters .
-
Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (EDCl/HOBt) or TiCl₄ catalysis .
Table 1: Representative Esterification/Amidation Reactions
*Yields estimated from analogous reactions in cited sources.
Suzuki–Miyaura Cross-Coupling
The 5-position of the thiophene ring participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids :
-
Requires Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.
Table 2: Suzuki Coupling at Thiophene 5-Position
Pyrazole Ring Functionalization
The 1H-pyrazole group undergoes electrophilic substitution and coordination chemistry:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyrazole 4-position .
-
Metal Coordination : Forms complexes with transition metals (e.g., Ti, Cu) via N-donor sites .
Table 3: Pyrazole Substituent Modifications
Decarboxylation and Ring-Opening Reactions
Under thermal or acidic conditions:
-
Decarboxylation : Heating above 200°C eliminates CO₂, yielding 3-methoxy-5-(1H-pyrazol-1-yl)thiophene.
-
Thiophene Ring Oxidation : H₂O₂/Fe²⁺ generates sulfoxide derivatives.
Key Mechanistic Insights:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds containing thiophene and pyrazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiophene-2-carboxylic acid showed potent activity against various bacteria, including Escherichia coli and Staphylococcus aureus . Specifically, 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid has been evaluated for its potential as an antibacterial agent.
Case Study: Antibacterial Evaluation
- Methodology : The compound was tested against a range of bacterial strains using the disc diffusion method.
- Results : The compound exhibited significant inhibition zones, comparable to established antibiotics, indicating its potential as a new antibacterial agent .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that derivatives of thiophene-based compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Case Study: Anticancer Activity
- Methodology : Various concentrations of the compound were tested on cancer cell lines to determine the IC50 values.
- Results : Compounds similar to this compound showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong antiproliferative activity .
Agricultural Applications
The compound's potential as a pesticide or herbicide is under exploration due to its biological activity against plant pathogens. The structural characteristics of thiophenes contribute to their effectiveness in agricultural applications.
Case Study: Fungicidal Activity
- Methodology : Field trials were conducted to evaluate the efficacy of the compound against common agricultural fungal pathogens.
- Results : The compound demonstrated a significant reduction in fungal growth compared to untreated controls, suggesting its utility as an agricultural fungicide .
Material Science Applications
In material science, compounds with thiophene structures are being explored for their electronic properties. Research indicates that thiophene derivatives can be utilized in organic photovoltaics and organic light-emitting diodes (OLEDs).
Case Study: Electronic Properties
- Methodology : The electronic properties of the compound were assessed through various spectroscopic techniques.
- Results : Findings suggest that the incorporation of pyrazole into thiophene enhances charge mobility, making it suitable for applications in organic electronics .
Summary Table of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial Agent | Significant inhibition against bacteria |
Anticancer Activity | IC50 values between 1.9 - 7.52 µg/mL | |
Agriculture | Fungicide | Effective against fungal pathogens |
Material Science | Organic Electronics | Enhanced charge mobility |
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related thiophene-carboxylic acid derivatives, focusing on substituent effects, lipophilicity (clogP), and bioactivity. Key analogs include:
Key Findings
Substituent Effects on Lipophilicity: The methoxy group in the target compound contributes to moderate lipophilicity, balancing solubility and permeability. Methyl groups () lower lipophilicity, which may improve solubility but reduce cellular uptake .
Biological Activity Correlations :
- Studies on thiophene-2-carboxylic acid derivatives () indicate that higher lipophilicity correlates with enhanced antiproliferative activity (e.g., lower LD₅₀ values in A431 cell lines). For example, T3 (N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid) exhibited an LD₅₀ of 12.5 µM, while less lipophilic analogs showed reduced potency .
- The trifluoromethyl -substituted compound () is predicted to exhibit superior bioactivity due to its high clogP (~2.5), though direct data for the target compound is lacking.
Electronic and Steric Effects: The methoxy group (electron-donating) may reduce the acidity of the carboxylic acid group compared to trifluoromethyl (electron-withdrawing), influencing ionization and protein binding .
Table: Comparative Analysis of Key Parameters
Biological Activity
3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid (CAS Number: 120715-43-7) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₂O₃S. The compound features a thiophene ring substituted with a methoxy group and a pyrazole moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 224.24 g/mol |
Melting Point | Not Available |
Solubility | Not Specified |
CAS Number | 120715-43-7 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various pyrazole derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) using the MTT assay for cell viability .
Case Study : In vitro tests showed that certain pyrazole derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases, which are crucial in programmed cell death .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. In experiments, compounds similar to this compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
Antimicrobial Activity
Research into related compounds has revealed promising antimicrobial properties against various pathogens. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as new antibacterial agents .
Table 2: Summary of Biological Activities
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB, which is critical in inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can selectively induce cell death in malignant cells.
Q & A
Q. What are the common synthetic routes for preparing 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid?
The synthesis typically involves coupling a pyrazole moiety to a functionalized thiophene backbone. For example, halogenated thiophene intermediates (e.g., 5-bromo-3-methoxythiophene-2-carboxylic acid) can undergo nucleophilic substitution with 1H-pyrazole in the presence of a palladium catalyst . Alternatively, cyclocondensation reactions using ethyl acetoacetate and thiophene precursors under reflux in ethanol with acetic acid catalysis have been reported for analogous compounds . Purification often employs recrystallization or column chromatography.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C3, pyrazole at C5) via H and C NMR .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H] at m/z 265.03) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm crystal packing interactions, as demonstrated for related pyrazole-thiophene hybrids .
Q. How does the solubility and stability of this compound vary under different conditions?
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the methoxy and pyrazole groups contribute to moderate lipophilicity. Stability studies suggest storage at -20°C under inert atmosphere to prevent hydrolysis of the pyrazole-thiophene bond . Aqueous solubility is pH-dependent, with improved dissolution in basic buffers (pH >8) due to deprotonation of the carboxylic acid .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield improvements often involve:
- Catalyst screening : Pd(PPh) vs. CuI for Ullmann-type couplings .
- Solvent optimization : Replacing ethanol with DMF or THF to enhance reaction kinetics .
- Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation . Contradictory reports on optimal conditions (e.g., solvent polarity effects) highlight the need for iterative Design of Experiments (DoE) approaches .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?
Discrepancies in H NMR peaks (e.g., pyrazole proton shifts at δ 7.2–7.8 ppm) may arise from solvent effects or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations unambiguously .
- Variable-temperature NMR : Identify dynamic processes (e.g., pyrazole ring flipping) .
- Comparative crystallography : Cross-validate with X-ray structures of analogous compounds .
Q. What computational methods are suitable for studying its biological interactions?
- Molecular docking : Use the compound’s SMILES string (e.g., COC1=C(SC=C1C(=O)O)C2=CN=NC2) to model binding to targets like cyclooxygenase-2 (COX-2) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- MD simulations : Assess stability in lipid bilayers for drug delivery applications .
Q. How to design assays for evaluating its enzyme inhibition potential?
- Kinetic assays : Monitor competitive inhibition via IC measurements using fluorogenic substrates (e.g., for proteases) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to enzymes like PTPN1, a target for diabetes therapeutics .
- Structural analogs : Compare with known inhibitors (e.g., 4-bromo-3-carboxymethoxy-thiophene derivatives) to identify SAR trends .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stabilize the compound in solid form to prevent hydrolysis .
- Additives : Include antioxidants (e.g., BHT) in stock solutions to reduce oxidative degradation .
- Forced degradation studies : Use accelerated conditions (e.g., UV light, 40°C/75% RH) to identify degradation pathways via LC-MS .
Methodological Notes
- Synthetic contradictions : Conflicting reports on halogenation efficiency (e.g., Schmidt vs. direct chlorination routes) necessitate pilot-scale validation .
- Biological activity : Prioritize assays with orthogonal readouts (e.g., fluorescence + enzymatic activity) to minimize false positives .
- Data validation : Cross-reference spectral libraries (e.g., PubChem, RCSB PDB) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.